(r)-5-(1-Hydroxyethyl)-2-methoxyphenol (r)-5-(1-Hydroxyethyl)-2-methoxyphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20467297
InChI: InChI=1S/C9H12O3/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-6,10-11H,1-2H3/t6-/m1/s1
SMILES:
Molecular Formula: C9H12O3
Molecular Weight: 168.19 g/mol

(r)-5-(1-Hydroxyethyl)-2-methoxyphenol

CAS No.:

Cat. No.: VC20467297

Molecular Formula: C9H12O3

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

(r)-5-(1-Hydroxyethyl)-2-methoxyphenol -

Specification

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
IUPAC Name 5-[(1R)-1-hydroxyethyl]-2-methoxyphenol
Standard InChI InChI=1S/C9H12O3/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-6,10-11H,1-2H3/t6-/m1/s1
Standard InChI Key KZUZBPQISUAOQM-ZCFIWIBFSA-N
Isomeric SMILES C[C@H](C1=CC(=C(C=C1)OC)O)O
Canonical SMILES CC(C1=CC(=C(C=C1)OC)O)O

Introduction

(R)-5-(1-Hydroxyethyl)-2-methoxyphenol, also known as 5-[(1R)-1-hydroxyethyl]-2-methoxyphenol, is an organic compound that belongs to the class of phenolic compounds. It is characterized by its unique structure, which includes a hydroxyethyl group and a methoxyphenol moiety. This compound is primarily utilized in scientific research due to its potential biological activities and applications in organic synthesis.

Synthesis Methods

The synthesis of (R)-5-(1-Hydroxyethyl)-2-methoxyphenol typically involves hydroxyethylation reactions of phenolic derivatives. Industrial production often employs continuous flow reactors to optimize yield and purity while maintaining stringent quality control measures. The synthesis requires controlled conditions, including temperature, pressure, and solvent choice.

Chemical Reactions

(R)-5-(1-Hydroxyethyl)-2-methoxyphenol can undergo various chemical reactions, including oxidation. The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids, which are valuable intermediates in organic synthesis. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide.

Applications

(R)-5-(1-Hydroxyethyl)-2-methoxyphenol has several potential applications in fields such as pharmaceuticals and materials science. Its unique structure and chemical properties make it a valuable compound for further research and development.

Comparison with Similar Compounds

Several compounds share structural similarities with (R)-5-(1-Hydroxyethyl)-2-methoxyphenol. A comparison of these compounds highlights their unique features:

Compound NameStructure CharacteristicsUnique Features
5-(2-Hydroxyethyl)-2-methoxyphenolHydroxyethyl at position 2Different position affects activity
4-MethylcatecholMethyl group at position 4Lacks methoxy group, differing biological activities
3,4-Dihydroxyphenyl-1-propanolHydroxyl groups at positions 3 and 4More polar due to additional hydroxyl groups
(R)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenolAmino group replacing hydroxylAlters biological activity profile significantly

The specific arrangement of functional groups in (R)-5-(1-Hydroxyethyl)-2-methoxyphenol confers distinct chemical properties and biological activities compared to these similar compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator